4-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]morpholine
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Overview
Description
4-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE is a complex organic compound that features a morpholine ring attached to a phenyl group substituted with a nitro group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the cyclization of azides with nitriles under acidic conditions. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The final step involves the coupling of the tetrazole and nitro-substituted phenyl group with morpholine under basic conditions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
4-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials due to its nitrogen-rich structure.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials with specific energetic properties.
Mechanism of Action
The mechanism of action of 4-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE is largely dependent on its application. In energetic materials, the compound decomposes to release a large amount of energy due to the high nitrogen content and the presence of the nitro group. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another nitrogen-rich compound with high thermal stability and low sensitivity.
4-Nitro-5-dinitromethyl-1,2,3-triazole: Known for its high density and detonation performance.
Uniqueness: 4-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE is unique due to the combination of the morpholine ring with the nitro and tetrazole-substituted phenyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in both energetic materials and pharmaceuticals.
Properties
Molecular Formula |
C11H12N6O3 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
4-[2-nitro-4-(tetrazol-1-yl)phenyl]morpholine |
InChI |
InChI=1S/C11H12N6O3/c18-17(19)11-7-9(16-8-12-13-14-16)1-2-10(11)15-3-5-20-6-4-15/h1-2,7-8H,3-6H2 |
InChI Key |
LEVBLMAYWFGLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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